6-Amino-3-(3,5-dichlorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(3,5-dichlorophenyl)picolinic acid is a chemical compound known for its significant biological activity. It is a derivative of picolinic acid, which is a pyridine carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3,5-dichlorophenyl)picolinic acid typically involves the reaction of 3,5-dichloroaniline with picolinic acid derivatives under specific conditions. The process may include steps such as chlorination, amination, and cyclization to achieve the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3,5-dichlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted picolinic acid derivatives .
Scientific Research Applications
6-Amino-3-(3,5-dichlorophenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of herbicides and other agrochemicals due to its herbicidal activity
Mechanism of Action
The mechanism of action of 6-Amino-3-(3,5-dichlorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the activity of these proteins. Such mechanisms are crucial in its antiviral and herbicidal activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of picolinic acid, such as:
- 4-Amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acid
- 4-Amino-3,5-dichloro-6-(2H-indazolyl)-2-picolinic acid
- 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid
Uniqueness
6-Amino-3-(3,5-dichlorophenyl)picolinic acid is unique due to its specific substitution pattern and the resulting biological activity. Its dichlorophenyl group and amino substitution confer distinct properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-amino-3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)16-11(9)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZGWSLTTVQNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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